2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
Overview
Description
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine is an aromatic amine compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol . It is also known by other names such as 4-(3,4-diaminophenyl)sulfonylbenzene-1,2-diamine and 3,3’,4,4’-tetraaminodiphenylsulfone . This compound is characterized by the presence of amino groups and a sulfonyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine typically involves the reaction of 3,4-diaminobenzenesulfonyl chloride with 1,2-diaminobenzene under controlled conditions . The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted sulfonyl compounds .
Scientific Research Applications
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylsulfone (Dapsone): Similar in structure but lacks the additional amino groups on the benzene ring.
3,3’,4,4’-Tetraaminodiphenylsulfone (TADS): Contains four amino groups and is used in similar applications.
2,2’-Diaminodiphenyl disulfide: Contains a disulfide linkage instead of a sulfonyl group.
Uniqueness
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity . This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine is a compound characterized by the presence of both amino and sulfonyl functional groups, which contribute to its unique biological activities. This compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential applications in drug development and enzyme inhibition.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- Amino groups : Contributing to its reactivity and ability to form stable complexes with biological molecules.
- Sulfonyl group : Enhancing its interactions with proteins and enzymes.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It can bind to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in the context of:
- Antimicrobial activity : By inhibiting enzymes critical for bacterial growth.
- Anticancer properties : Targeting enzymes involved in cancer cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity
- Exhibits significant inhibition against a range of bacterial strains.
- Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), leading to reduced folate synthesis in bacteria.
-
Anticancer Activity
- Demonstrated potential in inhibiting tumor growth in vitro and in vivo.
- Mechanistically linked to the disruption of folate metabolism essential for DNA synthesis in rapidly dividing cells.
-
Anti-inflammatory Properties
- Shown to reduce inflammation markers in cellular models.
- May inhibit pathways associated with inflammatory responses.
Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant bacterial infections.
Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 30 |
Escherichia coli | 20 | 40 |
Anticancer Activity
In a preclinical study involving human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in the amino groups or sulfonyl moiety can significantly alter its pharmacological properties. For example:
- Substitution on the phenyl ring enhances enzyme binding affinity.
- Alterations in the sulfonamide group may improve selectivity towards specific enzyme targets.
Properties
IUPAC Name |
4-(3,4-diaminophenyl)sulfonylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKETWUADWJKEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292842 | |
Record name | 4,4'-Sulfonyldi(benzene-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-79-8 | |
Record name | 13224-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Sulfonyldi(benzene-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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